2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone

Catalog No.
S15854036
CAS No.
M.F
C32H24O
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone

Product Name

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone

IUPAC Name

1-phenyl-2,2-bis(4-phenylphenyl)ethanone

Molecular Formula

C32H24O

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C32H24O/c33-32(30-14-8-3-9-15-30)31(28-20-16-26(17-21-28)24-10-4-1-5-11-24)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23,31H

InChI Key

OEWVWTIJTCSXCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is a complex organic compound characterized by its molecular formula C32H24OC_{32}H_{24}O and a molecular weight of 424.53 g/mol. This compound features two biphenyl groups attached to a central phenyl ketone structure, making it a derivative of phenylethanone. The compound's structural uniqueness arises from the presence of two identical biphenyl moieties at the 2-position of the phenylethanone structure, contributing to its potential applications in various fields such as materials science and medicinal chemistry .

The chemical behavior of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is primarily influenced by its ketone functional group, which can participate in various reactions:

  • Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the biphenyl rings.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The presence of multiple aromatic rings allows for potential condensation reactions with other electrophiles or nucleophiles, leading to the formation of more complex structures.

Biphenyl derivatives, including 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone, have been studied for their biological activities. Research indicates that biphenyl compounds can exhibit various pharmacological effects, such as:

  • Antimicrobial Activity: Many biphenyl derivatives have shown effectiveness against bacterial and fungal strains.
  • Antitumor Properties: Some studies suggest that biphenyl compounds may inhibit cancer cell proliferation and induce apoptosis in malignant cells.
  • Anti-inflammatory Effects: Certain biphenyl derivatives are noted for their ability to reduce inflammation markers in vitro and in vivo .

The synthesis of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone can be achieved through several methods:

  • Biphenyl Formation: The initial step involves forming the biphenyl moiety through coupling reactions such as Suzuki or Heck coupling.
  • Ketone Synthesis: The final product can be synthesized via Friedel-Crafts acylation where a phenolic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
  • Functionalization: Further functionalization may involve introducing substituents on the biphenyl rings to enhance biological activity or modify physical properties .

The unique structure of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone lends itself to various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infections.
  • Materials Science: Its properties may be exploited in creating organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).
  • Chemical Intermediates: This compound can act as a building block for synthesizing more complex organic molecules in chemical research .

Interaction studies involving 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone are essential for understanding its biological mechanisms. Research typically focuses on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pharmacologically active compounds.
  • Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-AcetylbiphenylC14H12OC_{14}H_{12}OSimple ketone with one biphenyl group
1-Biphenyl-4-yl-2-phenylethanoneC20H16OC_{20}H_{16}OContains one biphenyl and one phenylethanone group
4-Biphenylyl methyl ketoneC15H14OC_{15}H_{14}OFeatures a single biphenyl structure

Uniqueness

The uniqueness of 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone lies in its dual biphenyl structure which enhances its electronic properties and potential interactions compared to simpler analogs. This structural complexity may contribute to its enhanced biological activities and applications in advanced materials.

XLogP3

8.1

Hydrogen Bond Acceptor Count

1

Exact Mass

424.182715385 g/mol

Monoisotopic Mass

424.182715385 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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